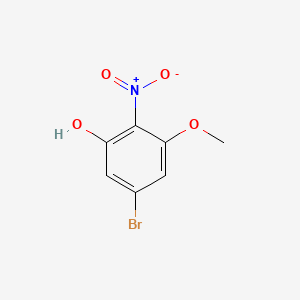

5-Bromo-3-methoxy-2-nitrophenol

Description

5-Bromo-3-methoxy-2-nitrophenol is a halogenated phenolic compound characterized by a bromo substituent at position 5, a methoxy group at position 3, and a nitro group at position 2 on the aromatic ring. This arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups imparts unique physicochemical properties, including acidity, solubility, and reactivity. The compound is primarily utilized in pharmaceutical and agrochemical synthesis, where its structural features enable selective interactions in drug design or catalytic processes .

Properties

IUPAC Name |

5-bromo-3-methoxy-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFUTNUCZLCGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-nitrophenol typically involves a multi-step process:

Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating phenol with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The bromine atom is introduced through a bromination reaction, which can be carried out using bromine or a bromine-containing reagent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-nitrophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.

Substitution: Common nucleophiles include amines and thiols, often in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Aminophenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-3-methoxy-2-nitrophenol serves as a crucial intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions. This compound is often utilized in the synthesis of more complex organic molecules, which can be applied in pharmaceuticals and agrochemicals .

Reactivity and Mechanism

The reactivity of this compound is influenced by its nitro group, which can participate in redox reactions. The bromine atom enhances electrophilic substitution reactions, while the methoxy group can stabilize intermediates through resonance effects. These properties make it an attractive candidate for synthesizing other biologically active compounds .

Biological Applications

Enzyme Inhibition Studies

Research has shown that this compound can be used to study enzyme inhibition mechanisms. For instance, it has been investigated for its potential to inhibit specific enzymes involved in cancer pathways, providing insights into its role as a lead compound for drug development .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. These compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Such findings highlight the potential of this compound in developing new anticancer therapies .

Industrial Applications

Dyes and Pigments Production

The compound's unique structure allows it to be employed in the production of dyes and pigments. The bromine and nitro functionalities contribute to the color properties of these compounds, making them suitable for various industrial applications .

-

Enzyme Inhibition Research

A study explored the inhibition of MYC protein interactions using derivatives of this compound. High-throughput screening identified several compounds with potent binding affinities, suggesting a pathway for developing new cancer therapeutics targeting MYC-driven tumors . -

Antitumor Activity Evaluation

Another investigation focused on the antitumor effects of synthesized derivatives of this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving disruption of microtubule formation and induction of apoptosis .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-nitrophenol depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Bromo-2-nitrophenol (CAS 27684-84-0): Structure: Lacks the methoxy group at position 3. Properties: Reduced steric hindrance compared to the methoxy-containing analogue. The absence of the electron-donating methoxy group increases acidity (pKa ~7.1 vs. ~8.2 for 5-Bromo-3-methoxy-2-nitrophenol) due to stronger electron withdrawal from the nitro and bromo groups . Applications: Used as an intermediate in dye synthesis and corrosion inhibitors .

- 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9): Structure: Fluorine at position 5 replaces the methoxy group. Properties: Fluorine’s electronegativity enhances polarity and oxidative stability. The HOMO-LUMO gap is narrower (4.1 eV vs. 4.5 eV for this compound), suggesting higher reactivity in electrophilic substitutions . Applications: Explored in fluorinated drug candidates for enhanced bioavailability .

- 5-Bromo-2-methoxyphenol: Structure: Missing the nitro group at position 2. Properties: Lower acidity (pKa ~9.5) due to reduced electron withdrawal. The methoxy group dominates electronic effects, increasing solubility in polar solvents . Applications: Precursor for fragrances and antioxidants .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-Bromo-3-methoxy-2-nitrophenol with high regioselectivity?

- Methodological Answer : Regioselectivity in nitration and bromination steps is influenced by directing effects of substituents. For brominated nitrophenols, meta-directing groups (e.g., methoxy) require careful control of reaction temperature (e.g., 0–5°C for nitration) and catalysts (e.g., FeBr₃ for bromination). Protecting groups may be needed to avoid over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc) ensures product isolation. Compare with synthesis of 2-Bromo-5-nitrophenol, where regioselectivity was achieved using HNO₃/H₂SO₄ at 40°C .

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved when characterizing brominated nitrophenol derivatives?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Use multi-technique validation:

- NMR : Compare H and C shifts with analogous compounds (e.g., 5-Methyl-2-nitrophenol ).

- X-ray crystallography : Resolve ambiguity in substituent positions.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Cross-reference with databases (e.g., NIST) and computational predictions (DFT) .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Liquid-liquid extraction (dichloromethane/water) removes polar byproducts. Recrystallization using ethanol/water mixtures enhances purity. For complex mixtures, preparative HPLC (C18 column, acetonitrile/water gradient) achieves high resolution. Monitor purity via TLC (Rf comparison) and melting point analysis .

Advanced Research Questions

Q. How can DFT/B3LYP calculations predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., nitro group adjacent to bromine). HOMO-LUMO gaps indicate charge transfer tendencies. Compare with studies on 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene, where HOMO localization at the nitro group predicted reactivity .

Q. What experimental designs resolve contradictions in the catalytic hydrogenation efficiency of brominated nitrophenols?

- Methodological Answer : Conflicting data may arise from catalyst poisoning (e.g., sulfur impurities) or solvent effects. Design a factorial experiment varying:

- Catalysts : Pd/C vs. Raney Ni.

- Solvents : Heptane (non-polar) vs. methanol (polar protic).

- Pressure : Atmospheric vs. 50 psi H₂.

Monitor reaction progress via in-situ FTIR. Reference hydrogenation of 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene under atmospheric pressure .

Q. How do steric and electronic effects influence the binding affinity of this compound to biomacromolecules?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (DFT-optimized). Compare binding scores with derivatives (e.g., 3-Methoxycarbonyl-5-nitrophenyl boronic acid ). Validate via SPR (surface plasmon resonance) to measure kinetic constants (ka, kd). Methoxy groups may enhance π-π stacking, while bromine increases hydrophobic interactions.

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies due to substituent electronic effects. Conduct accelerated degradation studies (0.1 M HCl, 40°C) with LC-MS monitoring. Compare with 5-Methyl-2-nitrophenol, where electron-donating methyl groups reduce nitro group reactivity . Methoxy’s electron-donating nature may paradoxically destabilize the compound via resonance effects.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.